molecular formula C14H25N3O B2695242 (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-44-3

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide

Cat. No. B2695242
CAS RN: 2411337-44-3
M. Wt: 251.374
InChI Key: WKRZZQAFMQODFQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide, also known as CP-544326, is a compound that has been extensively studied for its potential use in treating various diseases. It is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes.

Mechanism of Action

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including learning and memory, inflammation, and pain perception. By blocking the activity of this receptor, (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide may be able to modulate these processes and improve cognitive function, reduce inflammation, and alleviate pain.
Biochemical and Physiological Effects:
(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly by modulating the activity of the alpha7 nicotinic acetylcholine receptor. It has also been shown to reduce inflammation in models of rheumatoid arthritis, possibly by blocking the activity of the same receptor. (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has also been studied for its potential use in treating nicotine addiction, as it may be able to reduce the reinforcing effects of nicotine by blocking the activity of the alpha7 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide in lab experiments is that it is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease. Another area of interest is its potential use in treating nicotine addiction, as it may be able to reduce the reinforcing effects of nicotine. Additionally, further studies are needed to fully understand the mechanism of action of (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide and its potential off-target effects.

Synthesis Methods

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 1-cyclopropylmethylpyrrolidine with 3-bromopropionyl chloride to form the intermediate compound 1-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid chloride. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the desired product, (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide. The synthesis of (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has been optimized to maximize yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, schizophrenia, and inflammation. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and to reduce inflammation in models of rheumatoid arthritis. (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has also been studied for its potential use in treating nicotine addiction, as it is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in nicotine dependence.

properties

IUPAC Name

(E)-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-16(2)8-3-4-14(18)15-13-7-9-17(11-13)10-12-5-6-12/h3-4,12-13H,5-11H2,1-2H3,(H,15,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRZZQAFMQODFQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.